3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
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Overview
Description
3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a heterocyclic compound that features a bicyclic structure with an azabicyclohexane core.
Mechanism of Action
Target of Action
3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a heterocyclic system often present in molecules capable of acting on various biological targets . It is actively used in drug design . .
Mode of Action
The mode of action of 3-Acetyl-3-azabicyclo[31It is known that the compound is synthesized using modern synthetic approaches based on transition metal catalysis . These approaches include the synthesis of this compound by three- and five-membered ring fusion, as well as numerous one-pot syntheses from acyclic precursors via tandem cyclizations .
Biochemical Pathways
The biochemical pathways affected by 3-Acetyl-3-azabicyclo[31It is known that the compound is often present in various natural and synthetic biologically active compounds .
Result of Action
The molecular and cellular effects of the action of 3-Acetyl-3-azabicyclo[31It is known that the compound is often present in various natural and synthetic biologically active compounds .
Preparation Methods
The synthesis of 3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 1,5- and 1,6-enynes using transition metal catalysis. This method allows for the simultaneous formation of both rings in a single reaction, utilizing easily accessible starting materials . Another method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .
Chemical Reactions Analysis
3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, oxidative cyclopropanation can be achieved using photoredox catalysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has numerous applications in scientific research. It is often used in the design of biologically active molecules due to its ability to act on various biological targets. For instance, derivatives of 3-azabicyclo[3.1.0]hexane have been studied for their potential as antiviral agents, protease inhibitors, and kinase inhibitors . Additionally, these compounds have shown promise in the treatment of neurological and neurodegenerative diseases, as well as in overcoming alcohol and drug addictions .
Comparison with Similar Compounds
3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can be compared to other similar compounds, such as 1-azabicyclo[3.1.0]hexane and cis-3-azabicyclo[3.1.0]hexane-2-carboxylic acid These compounds share a similar bicyclic structure but differ in their functional groups and specific applications The unique acetyl and carboxylic acid groups in 3-Acetyl-3-azabicyclo[31
Properties
IUPAC Name |
3-acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5(10)9-3-6-2-8(6,4-9)7(11)12/h6H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRSRYSNHQWSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CC2(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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